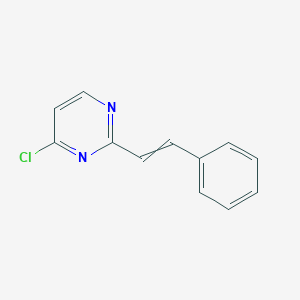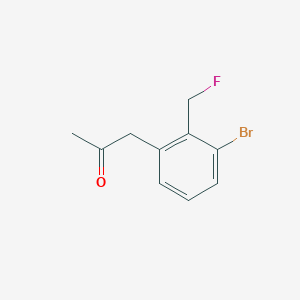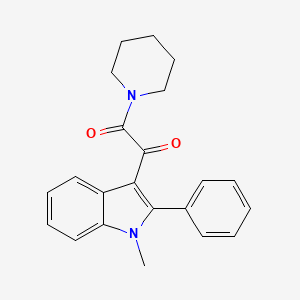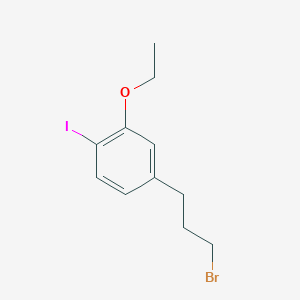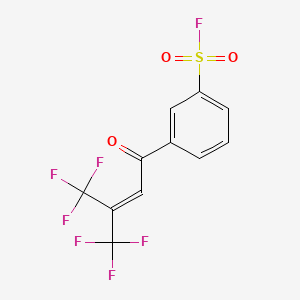
Crotonophenone, 3'-fluorosulfonyl-4,4,4-trifluoro-3-trifluoromethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonyl fluoride, 3-[4,4,4-trifluoro-1-oxo-3-(trifluoromethyl)-2-buten-1-yl]- is a compound that features both a benzenesulfonyl fluoride group and a trifluoromethylated butenone moiety. This compound is notable for its unique chemical structure, which imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the direct sulfonylation of lithiated alkyl phosphonates with benzenesulfonyl fluoride . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using benzenesulfonyl fluoride as a key reagent. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonyl fluoride, 3-[4,4,4-trifluoro-1-oxo-3-(trifluoromethyl)-2-buten-1-yl]- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, forming sulfonamides and other derivatives.
Addition Reactions: The double bond in the butenone moiety can undergo addition reactions with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include sulfonamides, alcohols, and reduced derivatives of the butenone moiety. These products are often valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonyl fluoride, 3-[4,4,4-trifluoro-1-oxo-3-(trifluoromethyl)-2-buten-1-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other functionalized compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and advanced polymers.
Wirkmechanismus
The mechanism of action of benzenesulfonyl fluoride, 3-[4,4,4-trifluoro-1-oxo-3-(trifluoromethyl)-2-buten-1-yl]- involves the reactivity of its sulfonyl fluoride group and the electrophilic nature of the trifluoromethylated butenone moiety. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition and protein modification. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reagent in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a chloride instead of a fluoride group.
Phenylmethanesulfonyl fluoride: Contains a methanesulfonyl group instead of a benzenesulfonyl group.
Ethenesulfonyl fluoride: Features an ethenesulfonyl group instead of a benzenesulfonyl group.
Uniqueness
Benzenesulfonyl fluoride, 3-[4,4,4-trifluoro-1-oxo-3-(trifluoromethyl)-2-buten-1-yl]- is unique due to the presence of both the trifluoromethylated butenone moiety and the sulfonyl fluoride group. This combination imparts distinct reactivity and properties, making it particularly valuable in applications requiring strong electrophilic and nucleophilic reactivity.
Eigenschaften
CAS-Nummer |
101030-73-3 |
|---|---|
Molekularformel |
C11H5F7O3S |
Molekulargewicht |
350.21 g/mol |
IUPAC-Name |
3-[4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C11H5F7O3S/c12-10(13,14)9(11(15,16)17)5-8(19)6-2-1-3-7(4-6)22(18,20)21/h1-5H |
InChI-Schlüssel |
QJPKZBQTZLBBJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)C=C(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


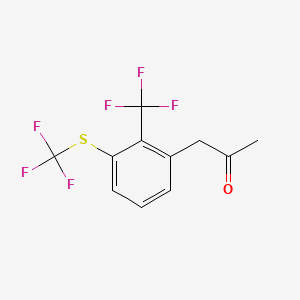
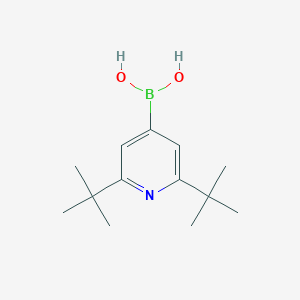
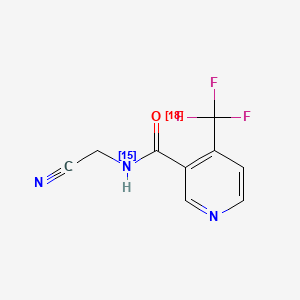

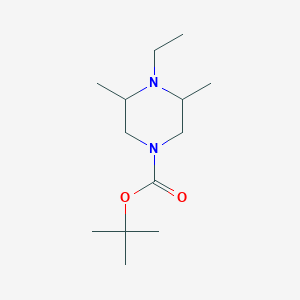
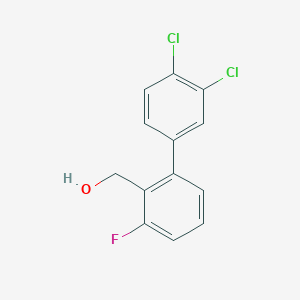
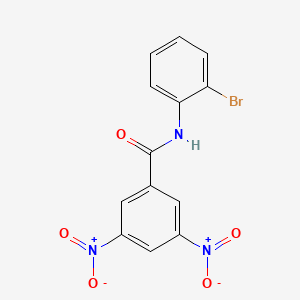
![{Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14071969.png)
